molecular formula C15H17NOS B14301914 5-Benzyl-4-(pyrrolidin-1-yl)thiophen-2(5H)-one CAS No. 117648-47-2

5-Benzyl-4-(pyrrolidin-1-yl)thiophen-2(5H)-one

Cat. No.: B14301914
CAS No.: 117648-47-2
M. Wt: 259.4 g/mol
InChI Key: SFBHIIULKDAUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-4-(pyrrolidin-1-yl)thiophen-2(5H)-one is a synthetic organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4-(pyrrolidin-1-yl)thiophen-2(5H)-one typically involves the following steps:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions.

    Benzylation: The benzyl group can be added through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Both electrophilic and nucleophilic substitution reactions are possible, especially at the benzyl and pyrrolidine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Benzyl-4-(pyrrolidin-1-yl)thiophen-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene or 2-bromothiophene.

    Pyrrolidine Derivatives: Compounds such as 1-benzylpyrrolidine or 1-(2-thienyl)pyrrolidine.

Uniqueness

5-Benzyl-4-(pyrrolidin-1-yl)thiophen-2(5H)-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other thiophene or pyrrolidine derivatives.

Properties

CAS No.

117648-47-2

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

2-benzyl-3-pyrrolidin-1-yl-2H-thiophen-5-one

InChI

InChI=1S/C15H17NOS/c17-15-11-13(16-8-4-5-9-16)14(18-15)10-12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2

InChI Key

SFBHIIULKDAUBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=O)SC2CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.